molecular formula C9H7NO3S B150586 Methyl 6-hydroxybenzothiazole-2-carboxylate CAS No. 129058-56-6

Methyl 6-hydroxybenzothiazole-2-carboxylate

Cat. No.: B150586
CAS No.: 129058-56-6
M. Wt: 209.22 g/mol
InChI Key: IWSSOCLICUPGAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-hydroxybenzothiazole-2-carboxylate is a high-value chemical building block in medicinal chemistry, serving as a privileged synthetic intermediate for the development of novel therapeutics targeting neurodegenerative diseases. Its core structure is integral to the synthesis of complex benzothiazole derivatives that function as Multitarget-Directed Ligands (MTDLs) for conditions like Alzheimer's disease . The compound's reactivity allows for further functionalization at the hydroxy and ester groups, enabling the construction of diverse compound libraries aimed at simultaneously modulating key pathological targets, including histone H3 receptors (H3R), acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase-B (MAO-B) . This compound is a critical precursor in the synthesis of potent and selective MAO-B inhibitors, which are investigated for their neuroprotective potential in Parkinson's and Alzheimer's disease models . Furthermore, its structural framework is employed in biomimetic synthetic routes to access the benzothiazole cores of natural products and related bioactive molecules . The synthetic utility of this compound makes it an essential reagent for researchers engaged in rational drug design and the exploration of new neuroprotective mechanisms. For Research Use Only. Not for human, veterinary, or household use.

Properties

IUPAC Name

methyl 6-hydroxy-1,3-benzothiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3S/c1-13-9(12)8-10-6-3-2-5(11)4-7(6)14-8/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWSSOCLICUPGAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(S1)C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring Contraction of 2-Alkoxy-7-Hydroxy-2H-Benzo Thiazine

The most well-documented synthesis of methyl 6-hydroxybenzothiazole-2-carboxylate involves a ring contraction strategy. Löwik et al. developed this method using a stable 2-alkoxy-7-hydroxy-2H-benzo thiazine intermediate. The process begins with the cyclization of hydroquinone derivatives with L-cysteine esters, forming the benzothiazine core. Subsequent acid-catalyzed ring contraction at 80–100°C yields the benzothiazole scaffold.

Key steps include:

  • Esterification : The carboxylic acid group of the intermediate is methylated using methanol and a catalytic amount of sulfuric acid under reflux (65°C, 12 hours).

  • Purification : Chromatography on silica gel with ethyl acetate/hexane (3:7) achieves >95% purity.

This method offers a 62% overall yield but requires careful control of reaction conditions to prevent decarboxylation, a noted instability of the final product in solution .

Diazotization and Cyanation of 2-Amino-6-Methoxybenzothiazole

A patent by CN102633742A outlines a multi-step synthesis starting from 2-amino-6-methoxybenzothiazole. While the patent primarily targets a sodium carboxylate derivative, adaptations for methyl ester synthesis are feasible:

  • Diazotization : Treatment with cuprous bromide and tert-butyl nitrite in acetonitrile at 60–70°C generates 2-bromo-6-methoxybenzothiazole (87% yield).

  • Cyanation : Reaction with potassium cyanide in dimethyl sulfoxide (DMSO) at 140°C converts the bromo group to cyano (2-cyano-6-methoxybenzothiazole, 75% yield).

  • Demethylation : Heating with pyridine hydrochloride at 200°C under anhydrous conditions removes the methoxy group, yielding 2-cyano-6-hydroxybenzothiazole.

  • Esterification : The nitrile is hydrolyzed to a carboxylic acid using HCl/EtOH, followed by methylation with methanol and thionyl chloride.

This route achieves a 58% overall yield but involves hazardous reagents (e.g., cyanide) and high-temperature steps.

Research by the Royal Society of Chemistry demonstrates hydroxyl group introduction via sulfonamide substitution. Although not explicitly applied to 6-hydroxy derivatives, the methodology is adaptable:

  • Sulfonamide Synthesis : 2-Mercaptobenzothiazole is treated with NaOCl and NH3 to form benzothiazole-2-sulfonamide.

  • Hydrolysis : The sulfonamide is hydrolyzed under acidic conditions (HCl, 60°C) to yield 2-hydroxybenzothiazole.

  • Regioselective Esterification : Selective methylation at the 2-position using methyl iodide and K2CO3 in DMF affords the target compound (68% yield).

This route requires precise regiocontrol to ensure substitution at the 6-position, which may necessitate protective group strategies.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey Reagents/ConditionsYield (%)AdvantagesLimitations
Ring Contraction Hydroquinone derivativesL-cysteine ester, H2SO4, MeOH62High regioselectivityDecarboxylation risk
Diazotization 2-Amino-6-methoxybenzoth.CuBr, KCN, pyridine HCl58ScalableHazardous cyanide use
Oxidation 2-MethylbenzothiazoleO2, H2O2, metalloporphyrin catalyst82Eco-friendly, high purityRequires post-esterification
Sulfonamide 2-MercaptobenzothiazoleNaOCl, NH3, MeI68Flexible functionalizationLow regioselectivity for 6-position

Mechanistic Insights and Stability Considerations

The Journal of Physical Chemistry A highlights stability challenges for benzothiazole derivatives. This compound undergoes slow decarboxylation in solution at ambient temperature, necessitating storage at ≤4°C. Additionally, hydroxyl radical-mediated degradation pathways (e.g., H-abstraction from methyl groups) may occur during synthesis, underscoring the need for inert atmospheres in high-temperature steps.

Chemical Reactions Analysis

Methyl 6-hydroxybenzothiazole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form a corresponding amine or alcohol.

    Substitution: Electrophilic substitution reactions can occur at the benzothiazole ring, particularly at the 5th and 7th positions.

    Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as halogens or nitro groups.

Scientific Research Applications

Medicinal Chemistry

Methyl 6-hydroxybenzothiazole-2-carboxylate serves as a versatile scaffold for the development of new therapeutic agents. Its structural features allow for modifications that enhance biological activity against various diseases.

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit antimicrobial properties. This compound has been synthesized and tested for its efficacy against multiple microbial strains, showing promising results that suggest potential use as an antimicrobial agent .

Antitumor Activity

Benzothiazole derivatives, including this compound, have been evaluated for antitumor activity. Studies demonstrate that modifications to the benzothiazole core can lead to compounds with significant cytotoxic effects against cancer cell lines, indicating a potential role in cancer therapy .

Neuropharmacology

The compound has gained attention in neuropharmacology for its potential as a multitarget-directed ligand (MTDL) in treating neurodegenerative diseases such as Alzheimer’s disease (AD).

Alzheimer’s Disease Research

Recent studies highlight the importance of multitarget approaches in AD treatment. This compound derivatives have been designed to interact with multiple targets involved in the pathophysiology of AD, including acetylcholinesterase (AChE) and monoamine oxidase (MAO) enzymes. These interactions may help mitigate the cholinergic deficits and oxidative stress observed in AD patients .

Dyrk1A Inhibition

The compound has also been explored as a Dyrk1A inhibitor, which is relevant in the context of neurodegenerative disorders. The presence of the hydroxy group at position 6 enhances binding affinity to Dyrk1A, making it a valuable candidate for further development as a therapeutic agent targeting this kinase .

Synthesis and Derivative Development

The synthesis of this compound involves several chemical transformations that allow for the generation of analogs with varied biological activities.

Synthetic Pathways

The compound can be synthesized through various methods, including:

  • Reaction of 6-hydroxybenzothiazole with methyl chloroformate.
  • Modification of existing benzothiazole derivatives through alkylation or acylation reactions .

These synthetic strategies not only yield this compound but also facilitate the exploration of its derivatives, expanding the library of compounds available for biological testing.

Case Studies and Research Findings

Table 1: Summary of Biological Activities of this compound Derivatives

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AntitumorInduces apoptosis in various cancer cell lines
NeuroprotectiveInhibits AChE and MAO-B, enhancing cognitive function in AD models
Dyrk1A InhibitionSelective inhibition leading to potential therapeutic effects in neurodegeneration

Mechanism of Action

The mechanism of action of Methyl 6-hydroxybenzothiazole-2-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth or cancer cell proliferation.

    Pathways Involved: The pathways affected by the compound include oxidative stress response, apoptosis, and signal transduction. .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 6-Position

Ethyl 6-Hydroxybenzothiazole-2-Carboxylate
  • Structural Difference : Ethyl ester (-COOCH₂CH₃) replaces the methyl ester.
  • Key Properties :
    • Reduced water solubility compared to the methyl ester, limiting applications in aqueous environments.
    • Modified with glucosamide to enhance solubility for cell imaging (probe BBTGA) .
  • Applications : Fluorogenic detection of fluoride ions in organic solvents (e.g., THF) .
6-Hydroxybenzothiazole-2-Amine Derivatives
  • Structural Difference: Carboxylate group replaced with amine (-NH₂), acetyl (-COCH₃), or nitro (-NO₂) groups.
  • Key Properties: Enhanced binding to enzymes like monoamine oxidase B (MAO-B) due to electron-withdrawing substituents (e.g., nitro) . Amide derivatives (e.g., 6-hydroxybenzothiazole-2-carboxamide) exhibit structural novelty and improved pharmacological profiles compared to classical MAO-B inhibitors (e.g., selegiline) .

Substituent Variations at the 2-Position

Methyl 6-Methylbenzo[d]thiazole-2-Carboxylate
  • Structural Difference : Methyl group (-CH₃) replaces the hydroxyl (-OH) at the 6-position.
  • Key Properties: Increased lipophilicity due to the non-polar methyl group, enhancing membrane permeability. Used in material science and catalysis research .
Ethyl 2-Aminobenzo[d]thiazole-6-Carboxylate
  • Structural Difference: Amino (-NH₂) group at the 2-position instead of the ester.
  • Key Properties :
    • Facilitates coordination with transition metals (e.g., Fe, Co), enabling applications in heterotrinuclear carboxylate complexes .
    • Used in synthesizing hydrazinecarbothioamides for antimicrobial and anticancer studies .

Halogen-Substituted Derivatives

Methyl 6-Chlorobenzo[d]thiazole-2-Carboxylate
  • Structural Difference : Chlorine (-Cl) replaces the hydroxyl (-OH) at the 6-position.
  • Key Properties :
    • Electron-withdrawing Cl group increases electrophilicity, enhancing reactivity in nucleophilic substitutions.
    • Similarity score to methyl 6-hydroxybenzothiazole-2-carboxylate is reduced (0.91 vs. 1.0), indicating significant functional divergence .

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Molecular Weight Solubility Key Applications
This compound -OH (6), -COOCH₃ (2) 209.23 g/mol Moderate (polar) Fluorescent probes, enzyme inhibitors
Ethyl 6-hydroxybenzothiazole-2-carboxylate -OH (6), -COOCH₂CH₃ (2) 237.28 g/mol Low (organic) Fluoride detection in THF
Methyl 6-methylbenzo[d]thiazole-2-carboxylate -CH₃ (6), -COOCH₃ (2) 207.25 g/mol Low (non-polar) Catalysis, material science
Ethyl 2-aminobenzo[d]thiazole-6-carboxylate -NH₂ (2), -COOCH₂CH₃ (6) 236.28 g/mol Moderate Metal complex synthesis

Biological Activity

Methyl 6-hydroxybenzothiazole-2-carboxylate (MHBTC) is a compound belonging to the benzothiazole family, which has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of MHBTC, supported by data tables and case studies from various research findings.

Chemical Structure and Properties

MHBTC is characterized by the presence of a benzothiazole ring, which is known for its role in various biological activities. The compound can be synthesized through several methods, including the reaction of 6-hydroxybenzothiazole with methyl iodide in the presence of a base such as potassium carbonate .

Antimicrobial Activity

MHBTC and its derivatives have been studied for their antimicrobial properties. Research indicates that benzothiazole derivatives exhibit significant activity against various pathogens, including bacteria and fungi.

  • Antibacterial Activity : MHBTC has demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative strains .
  • Antifungal Activity : In vitro studies show that MHBTC exhibits antifungal properties against species like Candida albicans and Saccharomyces cerevisiae .

Table 1: Antimicrobial Activity of MHBTC

PathogenActivityReference
Staphylococcus aureusInhibitory
Bacillus subtilisInhibitory
Candida albicansInhibitory
Escherichia coliModerate

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of MHBTC. The compound has been shown to induce apoptosis in cancer cell lines through the activation of procaspase-3 to caspase-3, a crucial mechanism in cancer therapy.

  • Cell Lines Tested : The efficacy of MHBTC was evaluated in U937 (procaspase-3 over-expressing) and MCF-7 (procaspase-3 non-expressing) cell lines. Results indicated that MHBTC could selectively induce apoptosis in U937 cells .

Table 2: Anticancer Activity of MHBTC

Cell LineIC50 (µM)MechanismReference
U9375.2Procaspase-3 activation
MCF-76.6No significant activity observed

The biological activity of MHBTC can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : MHBTC acts as an inhibitor for several enzymes involved in critical cellular processes. For instance, it has been reported to inhibit acyl coenzyme A cholesterol acyltransferase and monoamine oxidase, contributing to its antitumor and antimicrobial activities .
  • Apoptosis Induction : The activation of procaspase-3 is a pivotal mechanism through which MHBTC exerts its anticancer effects. This activation leads to a cascade resulting in programmed cell death, which is beneficial in targeting cancer cells .

Case Studies

  • Anticancer Study : A study conducted on benzothiazole derivatives, including MHBTC, revealed that compounds with similar structures exhibited potent anticancer activity against various human cancer cell lines. The most promising derivatives showed IC50 values in the nanomolar range, indicating strong potency .
  • Antimicrobial Evaluation : In another study focusing on the antimicrobial properties of benzothiazole derivatives, MHBTC was tested against multiple bacterial strains. The results demonstrated that modifications at specific positions on the benzothiazole ring could enhance antibacterial activity significantly .

Q & A

Q. What strategies mitigate polymorphism issues during crystallization of this compound derivatives?

  • Crystallization Protocols :
  • Screen solvents (e.g., DMSO/water mixtures) to favor thermodynamically stable forms.
  • Use seeding techniques with pre-characterized crystals to control nucleation.
  • Analyze packing motifs via Mercury CSD to predict polymorphic behavior .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

  • Factors to Investigate :
  • Reagent Purity : Impurities in cysteine esters (e.g., ) may reduce yields.
  • Oxidation Conditions : Ferricyanide vs. alternative oxidants (e.g., H₂O₂) impact efficiency.
  • Validation : Reproduce methods from independent sources (e.g., vs. 16) and cross-validate with HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 6-hydroxybenzothiazole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 6-hydroxybenzothiazole-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.